molecular formula C14H22N4O2 B11144126 2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11144126
M. Wt: 278.35 g/mol
InChI Key: CBKAIVFUIAHWOX-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrile group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Final coupling: The final step involves coupling the intermediate with 2-methylpropylamine under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Methylpropyl)-5-{[2-(piperidin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
  • **2-(2-Methylpropyl)-5-{[2-(pyrrolidin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Uniqueness

2-(2-Methylpropyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their activity and applications.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H22N4O2/c1-11(2)9-13-17-12(10-15)14(20-13)16-3-4-18-5-7-19-8-6-18/h11,16H,3-9H2,1-2H3

InChI Key

CBKAIVFUIAHWOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(O1)NCCN2CCOCC2)C#N

Origin of Product

United States

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